1-(Iodomethyl)-1-methoxy-4-methylcyclohexane
CAS No.:
Cat. No.: VC17507576
Molecular Formula: C9H17IO
Molecular Weight: 268.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17IO |
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Molecular Weight | 268.13 g/mol |
IUPAC Name | 1-(iodomethyl)-1-methoxy-4-methylcyclohexane |
Standard InChI | InChI=1S/C9H17IO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3 |
Standard InChI Key | IGRBNBBTUAHMOD-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1)(CI)OC |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound’s structure consists of a cyclohexane ring substituted at the 1-position with both a methoxy group () and an iodomethyl group (), while a methyl group () occupies the 4-position. This arrangement creates a sterically crowded environment, influencing its conformational dynamics and reactivity. The iodomethyl group, a rare functional group in organic chemistry, introduces significant polarizability and susceptibility to nucleophilic substitution reactions .
Spectral and Physical Data
While experimental data for this specific compound are sparse, analogous iodinated cyclohexanes provide insights into its likely properties. For example, 1-iodo-1-methylcyclohexane (CAS: 10987886) exhibits a molecular weight of 224.08 g/mol and a density of approximately 1.4 g/cm³ . By comparison, 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane’s higher molecular weight (268.13 g/mol) suggests increased van der Waals interactions, potentially elevating its melting and boiling points relative to simpler derivatives .
Table 1: Comparative Physical Properties of Related Compounds
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane likely involves multi-step functionalization of a pre-existing cyclohexane scaffold. A plausible pathway could begin with the Friedel-Crafts alkylation of cyclohexene to introduce the methyl group, followed by epoxidation and subsequent ring-opening with methanol to install the methoxy group . The iodomethyl moiety might be introduced via a radical iodination reaction using iodine monochloride () under controlled conditions .
Analytical Characterization
Modern characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying the compound’s structure. For instance:
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NMR: Peaks corresponding to the methoxy protons ( 3.2–3.4 ppm), iodomethyl group ( 3.0–3.2 ppm), and methyl group ( 1.1–1.3 ppm) would dominate the spectrum.
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NMR: The iodine-bearing carbon () is expected to appear near 20–25 ppm, while the methoxy carbon resonates at 50–55 ppm .
Recent Research and Future Directions
Current Challenges
The discontinuation of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane by suppliers like CymitQuimica highlights challenges in scaling up its synthesis, possibly due to the instability of the iodomethyl group or regulatory constraints .
Opportunities for Innovation
Future research could explore photoredox catalysis to improve the efficiency of iodomethyl group installation or investigate the compound’s utility in metal-organic frameworks (MOFs) for iodine capture applications .
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